1-Benzhydrylpiperazine-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzhydrylpiperazine-d8 is a deuterium-labeled derivative of 1-Benzhydrylpiperazine. This compound is often used in scientific research due to its unique properties, including its stability and isotopic labeling, which makes it valuable for various analytical and pharmacokinetic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzhydrylpiperazine-d8 can be synthesized through the deuteration of 1-Benzhydrylpiperazine. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents under specific reaction conditions .
Industrial Production Methods: The industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle isotopic labeling. The production methods ensure high purity and consistency of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzhydrylpiperazine-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
1-Benzhydrylpiperazine-d8 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Used in the development of new pharmaceuticals and in quality control processes
Mécanisme D'action
The mechanism of action of 1-Benzhydrylpiperazine-d8 involves its interaction with various molecular targets. The deuterium labeling affects the pharmacokinetic and metabolic profiles of the compound. This can lead to changes in the rate of absorption, distribution, metabolism, and excretion. The specific pathways involved depend on the biological system being studied .
Comparaison Avec Des Composés Similaires
1-Benzhydrylpiperazine: The non-deuterated form of 1-Benzhydrylpiperazine-d8.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The isotopic labeling allows for precise tracing and quantification in various research applications .
Activité Biologique
1-Benzhydrylpiperazine-d8 is a deuterated form of 1-benzhydrylpiperazine, a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential as a histone deacetylase (HDAC) inhibitor and its implications in cancer treatment. This article delves into the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various studies.
Chemical Structure and Properties
This compound is characterized by the presence of a benzhydryl group attached to a piperazine ring, with deuterium isotopes incorporated into its structure. This modification enhances its stability and allows for better tracking in metabolic studies.
The biological activity of this compound primarily revolves around its role as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting these enzymes, this compound can promote histone acetylation, thereby enhancing gene expression associated with cell cycle regulation and apoptosis.
Key Mechanisms:
- HDAC Inhibition : The compound has been shown to exhibit potent inhibitory effects on various HDAC isoforms, contributing to its anti-cancer properties.
- Cell Cycle Regulation : It influences the cell cycle phases in cancer cells, promoting apoptosis and inhibiting proliferation.
- Anti-inflammatory Effects : Some studies suggest that derivatives of benzhydrylpiperazine can modulate inflammatory pathways, which may be relevant in cancer progression.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and MCF-7 cells. The compound's effectiveness was evaluated using MTT assays to determine cell viability.
Compound | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
This compound | MDA-MB-231 | 6.25 | Induces apoptosis |
This compound | MCF-7 | 12.5 | Cell cycle arrest in G0/G1 phase |
In Vivo Studies
Research involving zebrafish xenograft models revealed that compounds based on the benzhydrylpiperazine scaffold exhibited anti-tumor effects at low micromolar concentrations. These studies highlighted the compound's potential in reducing tumor growth and metastasis.
Case Studies
- Anti-Cancer Activity : A study reported that 1-benzhydrylpiperazine-based HDAC inhibitors significantly reduced tumor size and metastasis in animal models. The results indicated that treatment led to an increase in apoptotic markers within the tumors.
- Inflammation Modulation : Another investigation focused on the anti-inflammatory properties of benzhydrylpiperazine derivatives. These compounds were shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways effectively, suggesting their utility in treating inflammation-related conditions alongside cancer.
Propriétés
IUPAC Name |
1-benzhydryl-2,2,3,3,5,5,6,6-octadeuteriopiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19/h1-10,17-18H,11-14H2/i11D2,12D2,13D2,14D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVNXDKZIQLBNM-FUEQIQQISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=CC=C3)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.